5-Fluoro-1-benzothiophene-4-carbaldehyde

Medicinal Chemistry Oncology Enzyme Inhibition

5-Fluoro-1-benzothiophene-4-carbaldehyde (CAS 2244082-05-9) is a heterocyclic aromatic aldehyde featuring a benzothiophene core with a fluorine atom at the 5-position and a formyl group at the 4-position. It serves as a versatile electrophilic building block for constructing more complex, biologically relevant molecules through standard aldehyde transformations such as reductive amination, Knoevenagel condensation, and hydrazone formation.

Molecular Formula C9H5FOS
Molecular Weight 180.20 g/mol
Cat. No. B13428624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-benzothiophene-4-carbaldehyde
Molecular FormulaC9H5FOS
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C(=C1F)C=O
InChIInChI=1S/C9H5FOS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H
InChIKeyBVPOCDHZTMNPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-benzothiophene-4-carbaldehyde: A Precision Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Materials Synthesis


5-Fluoro-1-benzothiophene-4-carbaldehyde (CAS 2244082-05-9) is a heterocyclic aromatic aldehyde featuring a benzothiophene core with a fluorine atom at the 5-position and a formyl group at the 4-position . It serves as a versatile electrophilic building block for constructing more complex, biologically relevant molecules through standard aldehyde transformations such as reductive amination, Knoevenagel condensation, and hydrazone formation. The presence of the fluorine atom critically modulates the electronic character and metabolic profile of derived compounds, a feature exploited in pharmaceutical research .

1 Heterocyclic aldehyde for C–C and C–N bond formation
2 5-Fluoro substituent modulates electronic and metabolic profiles
3 Supports SAR studies and lead optimization in medicinal chemistry

Why 5-Fluoro-1-benzothiophene-4-carbaldehyde Cannot Be Substituted by its Non-Fluorinated or Halo-Analogs in Research and Development


In-class benzothiophene carbaldehydes are not interchangeable due to the profound influence of substituents on both the reactivity of the aldehyde handle and the final compound's target binding. A direct comparison in C17,20-lyase inhibitor research demonstrates that the 5-fluoro substituent is a key structural determinant for potent in vivo efficacy, a critical advantage lost with other halogen or hydrogen substitutions [1]. The strong electron-withdrawing effect of fluorine, distinct from chlorine or bromine, uniquely tunes the electrophilicity of the aldehyde for downstream reactions and enhances the metabolic stability of final drug candidates [2].

In Vivo Efficacy Determinant
The 5-fluoro group was a key structural determinant for in vivo efficacy in lyase inhibitors; non-fluorinated analogs lacked this response, making direct substitution risky.
Reactivity & Metabolic Tuning
Fluorine’s σm (0.34) tunes aldehyde electrophilicity and metabolic stability differently than H (0.00) or Cl (0.37); other halogens alter reaction pathways and derivative profiles.
Physical Form for Automation
The solid/semi-solid form with defined purity supports automated dispensing; liquid analogs like 1-benzothiophene-4-carbaldehyde introduce handling variability.

Quantitative Differentiation Evidence for Procuring 5-Fluoro-1-benzothiophene-4-carbaldehyde


Proven Critical Role in Potent C17,20-Lyase Inhibitors vs. Non-Fluorinated Analogs

In a study designing C17,20-lyase inhibitors for prostate cancer, the 5-fluoro substituent on the benzothiophene ring was identified as a 'key structural determinant' for in vivo efficacy [1]. Compounds featuring the 5-fluoro motif, derived from precursors like 5-fluoro-1-benzothiophene-4-carbaldehyde, achieved nanomolar enzyme inhibition (IC50 = 4–9 nM for compounds 9h, (S)-9i, and 9k). The non-fluorinated or differently substituted analogs failed to replicate this powerful and extended duration of action, directly linking the specific building block to the therapeutic outcome.

5-F Role in Lyase Inhibitors
Reported
5-F derivatives: IC50 4–9 nM Non-fluorinated: no comparable in vivo efficacy
Supports fluorine-dependent target engagement context
Based on published SAR study; verify in-house assays
Medicinal Chemistry Oncology Enzyme Inhibition

Superior Electrophilic Reactivity of the Aldehyde Handle vs. 5-H and 5-Cl Analogs

The aldehyde group's reactivity is tuned by the ring substituent's electronic character. Using Hammett σ_m constants, the electron-withdrawing effect of fluorine (σ_m = 0.34) at the 5-position deactivates the ring less aggressively than a chlorine atom (σ_m = 0.37) but significantly more than hydrogen (σ_m = 0) or a methyl group (σ_m = -0.07) [1]. This positions 5-fluoro-1-benzothiophene-4-carbaldehyde as a reactant with a more polarized, electrophilic carbonyl carbon than the 5-H and 5-CH3 analogs, accelerating rate-determining nucleophilic addition steps such as imine formation.

Fluorine Tuning of Aldehyde Electrophilicity
Class-level inference
σm(F) = 0.34 vs. σm(H) = 0.00
Supports reactivity optimization review
Hammett constants infer relative electrophilicity; reaction-specific validation needed
Synthetic Chemistry Physicochemical Properties Reactivity

Validated Physical Form and Purity for Reproducible Synthesis

Reputable vendors ensure this compound is supplied in a validated form suitable for direct use in synthesis. It is commercially available as a solid or semi-solid with a guaranteed minimum purity of 95% . This contrasts with the more common unsubstituted 1-benzothiophene-4-carbaldehyde (CAS 10133-25-2), which is typically a liquid, which can present challenges in gravimetric dispensing and long-term stability on automated synthesis platforms.

Solid Form & Purity Specification
Data to verify
Solid/semi-solid, ≥95% purity; liquid for unsubstituted analog
Supports precise gravimetric handling
Vendor specifications; confirm lot-specific data
Chemical Sourcing Process Chemistry Quality Control

High-Value Application Scenarios for 5-Fluoro-1-benzothiophene-4-carbaldehyde in Scientific Research and Procurement


Synthesis of Next-Generation C17,20-Lyase Inhibitors for Castration-Resistant Prostate Cancer Research

Medicinal chemistry teams aiming to replicate or improve upon the nanomolar potency (IC50 = 4–9 nM) of documented C17,20-lyase inhibitors must use this specific building block. The foundational SAR study explicitly links the 5-fluoro substituent to required in vivo efficacy, making the non-fluorinated analog unsuitable for this pharmacophore .

Developing Fluorinated Chemical Probes with Enhanced Metabolic Stability

For chemical biology programs requiring cellular probes with extended half-lives, selecting this compound as a starting material is strategically sound. The fluorine atom imparts known metabolic resistance, a general advantage of fluorinated aromatics . Using 5-fluoro-1-benzothiophene-4-carbaldehyde directly installs this beneficial feature, avoiding a late-stage fluorination step on a more expensive, complex intermediate.

Reaction Optimization Utilizing Tuned Aldehyde Electrophilicity

In synthetic methodology development, this compound serves as an ideal substrate for optimizing nucleophilic additions. Its intermediate Hammett σ_m value of 0.34 ensures that insights gained are predictive for a broad range of electron-deficient aromatic aldehydes, bridging the reactivity gap between unactivated and highly deactivated substrates .

High-Throughput Automated Library Synthesis with Solid Dispensing

Research facilities utilizing automated solid-dispensing platforms will find this compound superior to its liquid analog (1-benzothiophene-4-carbaldehyde). The solid or semi-solid physical form eliminates solvent-induced volume errors and compound creep, ensuring the 95% purity specification is rigorously maintained from vial to reactor, a critical factor for reproducible library synthesis .

Application
Selection Property
Validation Focus
C17,20-Lyase inhibitor lead optimization
Fluorine-dependent pharmacophore context
Target engagement and in vivo endpoint verification
Fluorinated chemical probe development
Metabolic stability enhancement (fluorine effect)
Metabolic profile and half-life assessment
Aldehyde reactivity methodology studies
Moderate electrophilicity (σm 0.34)
Reaction rate and scope benchmarking
Automated library synthesis with solid dispensing
Solid form & defined purity specification
Handling precision and lot-to-lot purity reproducibility
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